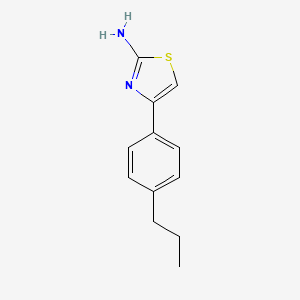

4-(4-Propylphenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives typically involves condensation reactions or cyclization processes involving thioamide and halogenated compounds. For example, a study on a closely related molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, highlighted its preparation and characterization using NMR, IR, and X-ray diffraction techniques, demonstrating the complexity and precision required in synthesizing such compounds (Özdemir et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often analyzed using X-ray crystallography, providing insights into their conformation and stereochemistry. These analyses reveal detailed geometric parameters, such as bond lengths and angles, and the spatial arrangement of molecules, which are crucial for understanding their chemical reactivity and physical properties. For instance, the crystallographic study of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives has shown how molecular geometry can be influenced by different substituents, affecting the overall properties of the compound (Nadaf et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive nitrogen and sulfur atoms in the thiazole ring. These reactions enable the functionalization of the thiazole core and the introduction of diverse substituents, significantly altering the compound's chemical properties. Research has indicated that the substitution patterns on the thiazole ring can significantly impact its reactivity and the types of chemical transformations it can undergo (Androsov, 2008).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. X-ray crystallography studies provide essential data for understanding these properties by revealing how intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the compound's solid-state arrangement. These interactions can affect the compound's stability, solubility, and other physical properties critical for its application in various fields (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their potential applications. These properties are determined by the electronic structure of the thiazole ring and the nature of the substituents attached to it. For example, studies on the reactivity of thiazole derivatives towards nucleophiles or electrophiles reveal how these compounds can be used to synthesize a wide range of new materials with potential applications in drug development, agriculture, and materials science (Colella et al., 2018).

Aplicaciones Científicas De Investigación

Corrosion Inhibition Studies

4-(4-Propylphenyl)-1,3-thiazol-2-amine and similar compounds have been investigated for their potential as corrosion inhibitors. A study utilized quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole derivatives on iron metal. These theoretical data correlated well with experimental results, indicating the effectiveness of such compounds in corrosion inhibition (Kaya et al., 2016).

Synthesis and Characterization

Thiazole derivatives, including those similar to 4-(4-Propylphenyl)-1,3-thiazol-2-amine, have been synthesized and characterized through various methods. For example, a study reported the synthesis and X-ray crystallographic analysis of aminothiazole derivatives, providing insights into their molecular structure and potential applications (Adeel et al., 2017).

Anticancer Activity Evaluation

Some derivatives of 4-(4-Propylphenyl)-1,3-thiazol-2-amine have been evaluated for their anticancer activity. A study synthesized thiazole derivatives and tested their effectiveness against human cancer cell lines, indicating their potential as anticancer agents (Yakantham et al., 2019).

Application in Material Science

These compounds have also found applications in material science. For instance, a novel V-shaped molecule based on thiazole structure demonstrated potential for use as a security ink due to its multi-stimuli response and mechano-chromic activity (Lu & Xia, 2016).

Biological Evaluation as LOX Inhibitors

N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, similar in structure to 4-(4-Propylphenyl)-1,3-thiazol-2-amine, were evaluated for anti-inflammatory activity. These compounds showed direct inhibition of 5-lipoxygenase, a key enzyme in inflammation-related diseases, indicating their therapeutic potential (Suh et al., 2012).

Propiedades

IUPAC Name |

4-(4-propylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWKFIPFFAXPGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358020 |

Source

|

| Record name | 4-(4-propylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Propylphenyl)-1,3-thiazol-2-amine | |

CAS RN |

350997-71-6 |

Source

|

| Record name | 4-(4-Propylphenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-propylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)